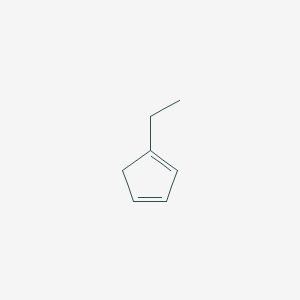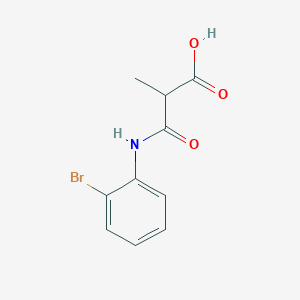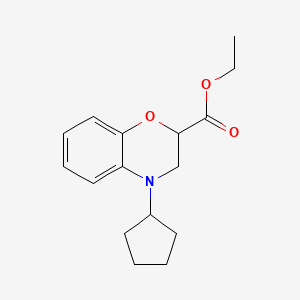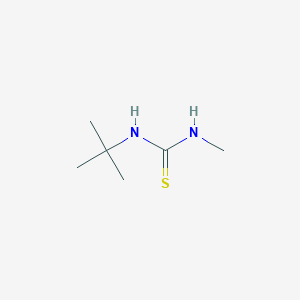
4-azidobutane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-azidobutane-1-sulfonic acid is an organic compound that contains both an azide group and a sulfonic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its reactivity, particularly in click chemistry, while the sulfonic acid group imparts solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidobutane-1-sulfonic acid typically involves the introduction of the azide group into a precursor molecule containing a sulfonic acid group. One common method is the nucleophilic substitution reaction where a halogenated propane sulfonic acid reacts with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions usually involve moderate temperatures to ensure the azide group is introduced without decomposing.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially given the potentially explosive nature of azides. The purification process often involves crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
4-azidobutane-1-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Click Chemistry: Copper(I) bromide and an alkyne in a suitable solvent.
Major Products Formed
Substitution: Alkyl azides.
Reduction: Primary amines.
Click Chemistry: 1,2,3-Triazoles.
科学的研究の応用
4-azidobutane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-azidobutane-1-sulfonic acid largely depends on the specific reaction it is involved in. In click chemistry, the azide group reacts with an alkyne to form a stable triazole ring, facilitated by a copper catalyst. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
類似化合物との比較
Similar Compounds
3-Amino-1-propanesulfonic acid: Contains an amino group instead of an azide group.
3-Chloropropane-1-sulfonic acid: Contains a chlorine atom instead of an azide group.
3-Bromopropane-1-sulfonic acid: Contains a bromine atom instead of an azide group.
Uniqueness
4-azidobutane-1-sulfonic acid is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis, particularly in click chemistry. This makes it distinct from its amino, chloro, and bromo counterparts, which have different reactivity profiles and applications.
特性
CAS番号 |
773785-62-9 |
|---|---|
分子式 |
C3H7N3O3S |
分子量 |
165.17 g/mol |
IUPAC名 |
3-azidopropane-1-sulfonic acid |
InChI |
InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
InChIキー |
DBRIOBHILRGDPP-UHFFFAOYSA-N |
正規SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B8645510.png)

![3-Methylthieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8645518.png)
![5-Methoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B8645525.png)


![Tert-butyl {[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate](/img/structure/B8645546.png)



